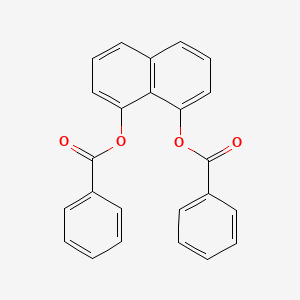

Naphthalene-1,8-diyl dibenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(8-benzoyloxynaphthalen-1-yl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16O4/c25-23(18-9-3-1-4-10-18)27-20-15-7-13-17-14-8-16-21(22(17)20)28-24(26)19-11-5-2-6-12-19/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCIKCMSXYOIQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C(=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501036241 | |

| Record name | 1,8-Naphthylene dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331711-99-0 | |

| Record name | 1,8-Naphthalenediol, 1,8-dibenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331711-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Naphthylene dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | naphthalene-1,8-diyl dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.240.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Naphthalene-1,8-diyl Dibenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis and characterization of Naphthalene-1,8-diyl dibenzoate, a naphthalene derivative with potential applications in various fields of chemical and pharmaceutical research. A detailed, plausible experimental protocol for its synthesis via the esterification of 1,8-dihydroxynaphthalene is presented. Furthermore, this guide includes a thorough characterization profile, detailing predicted physicochemical and spectroscopic data. All quantitative information is summarized in structured tables for clarity and ease of comparison. A visual representation of the synthetic workflow is also provided.

Introduction

This compound, with the chemical formula C₂₄H₁₆O₄, is an aromatic ester derived from 1,8-dihydroxynaphthalene.[1] The rigid naphthalene backbone and the attached benzoate groups confer specific stereochemical and electronic properties to the molecule, making it an interesting candidate for applications in materials science, and as a scaffold in medicinal chemistry. This guide outlines a laboratory-scale synthesis and provides a comprehensive characterization profile to aid researchers in its preparation and identification.

Synthesis of this compound

The synthesis of this compound is proposed to proceed via the esterification of 1,8-dihydroxynaphthalene with benzoyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. Dichloromethane is a suitable solvent for this reaction.

Proposed Experimental Protocol

Materials:

-

1,8-Dihydroxynaphthalene (1.0 mmol, 160.17 mg)

-

Benzoyl chloride (2.2 mmol, 2.2 eq, 309.2 mg, 0.25 mL)

-

Triethylamine (2.5 mmol, 2.5 eq, 252.9 mg, 0.35 mL)

-

Dichloromethane (CH₂Cl₂), anhydrous (20 mL)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Solvents for recrystallization (e.g., ethanol)

Procedure:

-

Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1,8-dihydroxynaphthalene (1.0 mmol). Dissolve the starting material in anhydrous dichloromethane (10 mL).

-

Addition of Base and Reagent: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.5 mmol) to the solution, followed by the dropwise addition of benzoyl chloride (2.2 mmol) over 5 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane (10 mL). Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Synthesis Workflow

Caption: Synthesis Workflow of this compound.

Characterization

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₆O₄ | [1] |

| Molecular Weight | 368.38 g/mol | [1] |

| IUPAC Name | (8-benzoyloxynaphthalen-1-yl) benzoate | [1] |

| CAS Number | 331711-99-0 | [1][2] |

| Appearance | Predicted: White to off-white solid | |

| Melting Point | Not available | |

| Solubility | Predicted: Soluble in chlorinated solvents, ethers, and aromatic hydrocarbons; insoluble in water. |

Predicted Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy (Predicted)

The following chemical shifts are estimated for a spectrum recorded in CDCl₃.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 8.20 - 8.10 | m | 4H | Protons ortho to C=O on benzoate |

| ~ 7.80 - 7.70 | m | 2H | Naphthalene H-4, H-5 |

| ~ 7.65 - 7.50 | m | 4H | Naphthalene H-2, H-3, H-6, H-7 |

| ~ 7.50 - 7.35 | m | 6H | Protons meta and para to C=O on benzoate |

3.2.2. ¹³C NMR Spectroscopy (Predicted)

The following chemical shifts are estimated for a spectrum recorded in CDCl₃.

| Chemical Shift (ppm) | Assignment |

| ~ 165.0 | Carbonyl carbon (C=O) |

| ~ 145.0 | Naphthalene C-1, C-8 (attached to oxygen) |

| ~ 134.0 | Aromatic CH (para to C=O on benzoate) |

| ~ 130.5 | Aromatic C (ipso on benzoate) |

| ~ 130.0 | Aromatic CH (ortho to C=O on benzoate) |

| ~ 128.5 | Aromatic CH (meta to C=O on benzoate) |

| ~ 127.0 | Naphthalene C-4, C-5 |

| ~ 122.0 | Naphthalene C-2, C-7 |

| ~ 118.0 | Naphthalene C-3, C-6 |

| ~ 115.0 | Naphthalene C-9, C-10 (bridgehead) |

3.2.3. FT-IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 1735 | Strong | Ester C=O stretch |

| ~ 1600, 1580, 1450 | Medium | Aromatic C=C stretch |

| ~ 1270, 1120 | Strong | Ester C-O stretch (asymmetric & symmetric) |

| ~ 710 | Strong | Aromatic C-H out-of-plane bend |

3.2.4. Mass Spectrometry (Predicted)

| m/z | Interpretation |

| 368.10 | [M]⁺ (Molecular ion) |

| 263.08 | [M - C₇H₅O]⁺ (Loss of a benzoyl group) |

| 105.03 | [C₇H₅O]⁺ (Benzoyl cation) |

| 77.04 | [C₆H₅]⁺ (Phenyl cation) |

Safety and Handling

-

1,8-Dihydroxynaphthalene: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Benzoyl chloride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate PPE.

-

Triethylamine: Flammable liquid and vapor. Causes severe skin burns and eye damage. Handle in a fume hood.

-

Dichloromethane: Suspected of causing cancer. Handle in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This technical guide provides a comprehensive, albeit partially predictive, overview of the synthesis and characterization of this compound. The proposed experimental protocol offers a reliable starting point for its laboratory preparation. The tabulated physicochemical and predicted spectroscopic data will be a valuable resource for researchers in the identification and characterization of this compound. Further experimental validation of the spectroscopic data is encouraged to complete the characterization profile of this molecule.

References

"Chemical and physical properties of Naphthalene-1,8-diyl dibenzoate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalene-1,8-diyl dibenzoate is a chemical compound with the molecular formula C₂₄H₁₆O₄. While specific experimental data for this molecule is limited in publicly available literature, this guide provides a comprehensive overview of its predicted chemical and physical properties, a proposed synthesis protocol, and expected analytical characterization data based on known chemical principles and data from closely related compounds. This document aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and similar naphthalene-based compounds.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported. The following table summarizes available computed data and estimates based on related compounds.

| Property | Value | Source/Basis |

| Molecular Formula | C₂₄H₁₆O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 368.38 g/mol | --INVALID-LINK--[1] |

| CAS Number | 331711-99-0 | --INVALID-LINK--[1] |

| Appearance | Predicted to be a solid | General property of similar aromatic esters. |

| Melting Point | Not experimentally determined. | - |

| Boiling Point | 561.4 ± 23.0 °C (Predicted) | - |

| Solubility | Insoluble in water. Predicted to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. | --INVALID-LINK--[2]; General solubility of aromatic esters. |

| Topological Polar Surface Area | 52.6 Ų | --INVALID-LINK--[1] |

| Rotatable Bond Count | 4 | --INVALID-LINK--[1] |

Synthesis

Proposed Experimental Protocol: Synthesis via Esterification

This protocol is based on general methods for the esterification of phenols.

Materials:

-

1,8-Dihydroxynaphthalene (1.0 eq)

-

Benzoyl chloride (2.2 eq)

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (DCM) or Chloroform (solvent)

-

1 M Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,8-dihydroxynaphthalene (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Cool the solution to 0 °C using an ice bath and add pyridine (2.5 eq) dropwise.

-

Addition of Benzoyl Chloride: To the stirred solution, add benzoyl chloride (2.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding 1 M HCl.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of dichloromethane and hexanes).

-

References

Unveiling the Aromatic Core: A Technical Guide to the Crystal Structure of Naphthalene-1,8-diyl Dibenzoate and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural elucidation of Naphthalene-1,8-diyl dibenzoate, a molecule of interest in various chemical and pharmaceutical research fields. While a complete, publicly available crystal structure of this compound is not available at the time of this writing, this paper provides valuable insights by presenting the crystallographic data of a closely related analog, 1,8-Dibenzoylnaphthalene-2,7-diyl dibenzoate . Furthermore, it outlines generalized, robust experimental protocols for the synthesis and single-crystal X-ray diffraction analysis applicable to this class of compounds.

Structural Analysis of a this compound Analog

The crystal structure of 1,8-Dibenzoylnaphthalene-2,7-diyl dibenzoate offers significant understanding of the steric and electronic interactions inherent in the naphthalene-1,8-diyl scaffold. The key crystallographic data for this analog are summarized below.

Table 1: Crystal Data and Structure Refinement for 1,8-Dibenzoylnaphthalene-2,7-diyl dibenzoate [1]

| Parameter | Value |

| Empirical Formula | C₃₈H₂₄O₆ |

| Formula Weight | 576.57 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 18.0080 (3) |

| b (Å) | 12.4307 (2) |

| c (Å) | 24.5944 (4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 5508.8 (2) |

| Z | 8 |

| Temperature (K) | Not Reported |

| Radiation | Not Reported |

| F(000) | 2400 |

Table 2: Selected Dihedral Angles for 1,8-Dibenzoylnaphthalene-2,7-diyl dibenzoate [1]

| Phenyl Ring Group | Dihedral Angle with Naphthalene Ring System (°) |

| Benzoyl | 67.12 (5) |

| Benzoyl | 85.15 (5) |

| Benzoyloxy | 76.41 (5) |

| Benzoyloxy | 71.47 (5) |

In the crystal structure of this analog, C—H⋯O hydrogen bonds play a role in linking the molecules into chains.[1] The structure also exhibits C—H⋯π and π–π stacking interactions.[1]

Experimental Protocols

General Synthesis of Aromatic Diol Esters

The synthesis of this compound would typically involve the esterification of Naphthalene-1,8-diol with benzoyl chloride. While a specific protocol for this exact reaction is not detailed in the searched literature, a general procedure for the synthesis of aromatic esters from aromatic diols is as follows:

-

Dissolution: The aromatic diol (e.g., Naphthalene-1,8-diol) is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: A non-nucleophilic base, such as triethylamine or pyridine, is added to the solution to act as a proton scavenger.

-

Acylation: The acylating agent (e.g., benzoyl chloride) is added dropwise to the cooled solution (typically 0 °C) with stirring.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is typically washed with a weak acid (e.g., dilute HCl) to remove excess base, followed by a wash with a weak base (e.g., saturated NaHCO₃ solution) to remove any unreacted acylating agent and acidic byproducts. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the pure aromatic diol ester.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of a compound like this compound is achieved through single-crystal X-ray diffraction. A generalized workflow for this process is outlined below.

-

Crystal Growth: High-quality single crystals are essential for a successful structure determination.[2] Common methods for crystal growth include:

-

Slow evaporation of a saturated solution.

-

Slow cooling of a saturated solution.

-

Vapor diffusion, where a precipitant solvent is allowed to slowly diffuse into a solution of the compound.

-

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions, transparent, and without visible defects) is selected under a microscope and mounted on a goniometer head.[3]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.[2] The collection of a complete dataset involves rotating the crystal through a range of angles.

-

Data Processing: The raw diffraction data is processed to determine the unit cell parameters, integrate the intensities of the reflections, and apply various corrections (e.g., for absorption).

-

Structure Solution: The initial positions of the atoms in the crystal lattice are determined using computational methods such as direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic positions, displacement parameters, and other structural parameters until the best possible fit is achieved.[4]

Visualized Workflows

To further clarify the experimental and analytical processes, the following diagrams illustrate the key workflows.

Caption: Generalized synthesis workflow for this compound.

Caption: Standard workflow for crystal structure determination.

References

Spectroscopic and Synthetic Profile of Naphthalene-1,8-diyl dibenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalene-1,8-diyl dibenzoate is a chemical compound with the molecular formula C₂₄H₁₆O₄ and a molecular weight of 368.4 g/mol .[1] This technical guide provides a comprehensive overview of its spectroscopic characteristics and a detailed experimental protocol for its synthesis and analysis. Due to the limited availability of direct experimental spectra in public databases, this guide presents a combination of documented information and predicted spectroscopic data derived from the analysis of its constituent chemical moieties and structurally similar compounds. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, materials science, and drug discovery.

Chemical Structure and Properties

This compound, also known by its IUPAC name (8-benzoyloxynaphthalen-1-yl) benzoate, possesses a rigid naphthalene core functionalized with two benzoate groups at the 1 and 8 positions.[1]

DOT Script of the Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Spectroscopic Data (Predicted and Analogous)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 8.0 - 8.2 | Doublet | 4H | Aromatic (ortho-protons of benzoate) |

| 7.4 - 7.8 | Multiplet | 10H | Aromatic (meta- and para-protons of benzoate and naphthalene protons) |

| 7.2 - 7.4 | Multiplet | 2H | Aromatic (naphthalene protons) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 165 - 167 | C=O (Ester carbonyl) |

| 145 - 150 | Aromatic C-O |

| 120 - 140 | Aromatic CH and quaternary C |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1730 - 1750 | Strong | C=O stretch (Ester) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C stretch |

| 1250 - 1300 | Strong | C-O stretch (Ester) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 368.10 | [M]⁺ (Molecular Ion) |

| 263.09 | [M - C₇H₅O]⁺ |

| 105.03 | [C₇H₅O]⁺ (Benzoyl cation) |

Experimental Protocols

The following protocols are adapted from established synthetic and analytical procedures for similar aromatic esters.

Synthesis of this compound

This procedure is based on the acylation of 1,8-dihydroxynaphthalene.

DOT Script of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,8-dihydroxynaphthalene (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: Add pyridine (2.2 eq) to the solution, followed by the dropwise addition of benzoyl chloride (2.2 eq).

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Spectroscopic Characterization

DOT Script of the Analytical Workflow:

Caption: Analytical workflow for spectroscopic characterization.

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or cast a thin film from a volatile solvent onto a salt plate.

-

Instrumentation: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties and a reliable synthetic route for this compound. The presented data, though partly predictive, offers a strong basis for the identification and characterization of this compound. The detailed experimental protocols are designed to be readily implemented in a standard organic chemistry laboratory, facilitating further research and application of this molecule.

References

Solubility Profile of Naphthalene-1,8-diyl dibenzoate: A Technical Guide to Determination in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalene-1,8-diyl dibenzoate is a chemical compound with potential applications in various fields of research and development. A critical physicochemical property for its use in solution-based applications is its solubility in common organic solvents. This technical guide addresses the solubility profile of this compound. A comprehensive search of available scientific literature and chemical databases indicates that quantitative solubility data for this compound has not been published. Consequently, this document provides detailed experimental protocols for researchers to determine the solubility of this compound in a range of common laboratory solvents. The methodologies described are standard practices in the field of physical chemistry and are intended to enable the generation of reliable and reproducible solubility data. This guide also includes a framework for the presentation of such data and visual representations of the experimental workflows.

Introduction

The solubility of a compound is a fundamental parameter that influences its behavior in various chemical and biological systems. For researchers in materials science, organic synthesis, and drug development, understanding the solubility of a target molecule like this compound is essential for process development, formulation, and quality control. The molecular structure of this compound, featuring a naphthalene core with two benzoate esters, suggests a nonpolar character, which would predict its solubility in organic solvents. However, the precise extent of its solubility in different solvents at various temperatures is not documented in public literature.

This guide serves as a comprehensive resource for generating the solubility profile of this compound. It provides standardized experimental procedures that can be implemented in a laboratory setting to obtain quantitative solubility data.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is useful for selecting appropriate analytical techniques and for understanding the general behavior of the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₆O₄ | PubChem |

| Molecular Weight | 368.38 g/mol | Biocompare.com |

| CAS Number | 33111-99-0 | PubChem |

| Appearance | White solid (predicted) | General Knowledge |

| Melting Point | Not reported | |

| Boiling Point | 561.4±23.0 °C (predicted) | MySkinRecipes |

| Solubility | No data available | SAFETYSHEETS |

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common solvents is not available in the literature. Researchers are encouraged to use the experimental protocols outlined in Section 4 to determine this data. The following table is provided as a template for recording experimentally determined solubility values.

Table 2: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Acetone | ||||

| Chloroform | ||||

| Dichloromethane | ||||

| Diethyl Ether | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Ethanol | ||||

| Ethyl Acetate | ||||

| Hexanes | ||||

| Methanol | ||||

| Tetrahydrofuran (THF) | ||||

| Toluene |

Experimental Protocols for Solubility Determination

The following protocols describe the equilibrium solubility determination method, a reliable technique for obtaining quantitative solubility data.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer and/or magnetic stirrer with stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Method 1: Isothermal Saturation Method

This method involves preparing a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in the solution.

-

Sample Preparation : Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration : Tightly cap the vials and place them in a constant temperature bath. Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal and Filtration : Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

Quantification :

-

Gravimetric Analysis : Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid. The solubility can be calculated based on the mass of the solid and the initial volume of the solvent.

-

Chromatographic/Spectroscopic Analysis : Dilute the filtered solution to a known concentration and analyze it using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Method 2: Dynamic (Turbidimetric) Method

This method involves dissolving the compound in a solvent at an elevated temperature and then cooling the solution until precipitation is observed.

-

Solution Preparation : Prepare a solution of this compound in a specific solvent at a known concentration.

-

Heating and Cooling Cycle : Heat the solution while stirring until all the solid is dissolved. Then, slowly cool the solution at a controlled rate.

-

Turbidity Detection : Use a turbidimeter or visual inspection to detect the onset of precipitation (cloud point). The temperature at which precipitation begins is the saturation temperature for that concentration.

-

Data Collection : Repeat the process for different concentrations to generate a solubility curve as a function of temperature.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Caption: Workflow for the Isothermal Saturation Method.

Caption: Workflow for the Dynamic (Turbidimetric) Method.

Conclusion

While published quantitative solubility data for this compound is currently unavailable, this technical guide provides researchers with the necessary experimental protocols to determine its solubility profile in common laboratory solvents. The accurate determination of this fundamental property is a crucial step in the advancement of research and development involving this compound. The provided methodologies, when followed diligently, will yield reliable data, enabling informed decisions in experimental design, process optimization, and formulation development.

A Technical Guide on the Theoretical and Experimental Structural Analysis of Naphthalene-1,8-diyl Dibenzoate and Related Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the methodologies and theoretical calculations pertinent to understanding the molecular structure of Naphthalene-1,8-diyl dibenzoate. While direct and extensive research on the specific theoretical calculations for this compound (C₂₄H₁₆O₄) is not widely available in the public domain[1], this paper will leverage data from closely related, structurally significant naphthalene derivatives to provide a comprehensive overview of the analytical techniques and expected structural characteristics. The primary analogue referenced is 1,8-Dibenzoylnaphthalene-2,7-diyl dibenzoate, which shares the core 1,8-disubstituted naphthalene framework.

Introduction to the Molecular Structure

This compound is a polycyclic aromatic hydrocarbon derivative. The core structure consists of a naphthalene ring system where the hydrogen atoms at the 1 and 8 positions are substituted with benzoate groups. The spatial arrangement of these bulky benzoate groups, due to steric hindrance in the peri-positions, is of significant interest as it dictates the molecule's overall conformation, electronic properties, and potential for intermolecular interactions. Theoretical calculations, in conjunction with experimental data, are crucial for elucidating these structural nuances.

Experimental and Computational Methodologies

A combined approach of experimental techniques and computational modeling is typically employed to analyze the structure of complex naphthalene derivatives.

2.1 Experimental Protocols

-

Synthesis: The synthesis of related naphthalene-based ligands often involves refluxing precursor molecules like diaminonaphthalene with appropriate aldehydes in a solvent such as ethanol[2].

-

Single Crystal X-ray Diffraction: This is a cornerstone technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

-

Crystal Preparation: A suitable single crystal of the compound is mounted on a goniometer.

-

Data Collection: The crystal is cooled (e.g., to -93 °C) to minimize thermal vibrations, and X-ray diffraction data are collected using a diffractometer with a specific radiation source (e.g., Mo Kα, λ = 0.71073 Å)[2].

-

Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, often using direct methods. The structural model is then refined using full-matrix least-squares techniques[2].

-

2.2 Computational Protocols

-

Density Functional Theory (DFT): DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

-

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. This involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p))[3].

-

Frequency Calculations: These are performed to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

-

Calculation of Molecular Properties: DFT can be used to calculate various properties, including HOMO-LUMO energy gaps, molecular electrostatic potential, and spectroscopic parameters (NMR, IR)[3][4].

-

-

Time-Dependent DFT (TD-DFT): This extension of DFT is used to calculate excited-state properties, such as UV-Vis absorption spectra[3].

-

Hirshfeld Surface Analysis: This method is used to visualize and quantify intermolecular interactions in a crystal lattice. It partitions the crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal[2][5].

Data Presentation: Structural Parameters of a Related Derivative

The following table summarizes key structural data obtained from the single-crystal X-ray diffraction of a related compound, 1,8-Dibenzoylnaphthalene-2,7-diyl dibenzoate[6][7]. This data provides insight into the likely conformation of this compound.

| Parameter | Value | Description |

| Dihedral Angles | ||

| Phenyl (benzoyl) to Naphthalene Ring 1 | 67.12 (5)° | The angle between the first benzoyl group's phenyl ring and the naphthalene core. |

| Phenyl (benzoyl) to Naphthalene Ring 2 | 85.15 (5)° | The angle between the second benzoyl group's phenyl ring and the naphthalene core. |

| Phenyl (benzoyloxy) to Naphthalene Ring 1 | 71.47 (5)° | The angle between the first benzoyloxy group's phenyl ring and the naphthalene core. |

| Phenyl (benzoyloxy) to Naphthalene Ring 2 | 76.41 (5)° | The angle between the second benzoyloxy group's phenyl ring and the naphthalene core. |

| Intermolecular Interactions | ||

| C—H⋯O Hydrogen Bonds | Present | These interactions link molecules into chains. |

| π–π Stacking Interactions | Present | Stacking of aromatic rings contributes to crystal packing, with centroid-centroid distances around 3.6441 (7)–3.9197 (8) Å. |

Data from the crystal structure of 1,8-Dibenzoylnaphthalene-2,7-diyl dibenzoate.[6]

The significant dihedral angles indicate that the benzoate groups are substantially twisted out of the plane of the naphthalene ring system, a consequence of steric hindrance at the 1,8-positions.

Visualization of Methodologies

The following diagrams illustrate the workflow and conceptual relationships in the structural analysis of naphthalene derivatives.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Caption: Workflow for theoretical calculations using Density Functional Theory (DFT).

Caption: Logical relationship for a combined experimental and computational structural analysis.

Conclusion

The structural elucidation of this compound necessitates a synergistic approach, integrating experimental techniques like single-crystal X-ray diffraction with theoretical calculations such as DFT. Based on the analysis of structurally related compounds, it is anticipated that the benzoate substituents will be significantly twisted relative to the naphthalene core due to steric repulsion. This conformational arrangement will be a key determinant of the molecule's physicochemical properties. The methodologies and workflows detailed in this guide provide a robust framework for researchers engaged in the structural analysis of complex aromatic compounds, which is fundamental for applications in materials science and drug development.

References

- 1. This compound | C24H16O4 | CID 23735675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. jaoc.samipubco.com [jaoc.samipubco.com]

- 5. Synthesis, crystal structure and Hirshfeld surface analysis of naphthalene-2,3-diyl bis(3-benzyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,8-Dibenzoylnaphthalene-2,7-diyl dibenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Review of 1,8-Disubstituted Naphthalene Derivatives: Synthesis, Properties, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, represents a privileged structure in medicinal chemistry, providing a rigid and versatile framework for the design of novel therapeutic agents. Among the various substitution patterns, 1,8-disubstituted naphthalene derivatives have garnered significant attention due to their unique steric and electronic properties arising from the close proximity of the substituents at the peri-positions. This arrangement can lead to intramolecular interactions that influence the molecule's conformation, reactivity, and biological activity. This technical guide provides a comprehensive literature review of 1,8-disubstituted naphthalene derivatives, focusing on their synthesis, key experimental protocols, quantitative biological data, and their mechanisms of action, particularly in the context of drug development.

Synthesis of 1,8-Disubstituted Naphthalene Derivatives

The synthesis of 1,8-disubstituted naphthalenes often starts from commercially available 1,8-diaminonaphthalene or naphthalic anhydride. A variety of synthetic methodologies have been developed, including metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and cyclization reactions to construct diverse derivatives.

A prominent class of 1,8-disubstituted naphthalenes are the 1,8-naphthalimides, which are readily synthesized from 1,8-naphthalic anhydride and a primary amine. Further functionalization can be achieved at the imide nitrogen or on the naphthalene ring. For instance, substitution at the C4 position of the naphthalimide ring with electron-donating or -withdrawing groups can significantly modulate the photophysical and biological properties of the resulting compounds.

Biological Activities and Therapeutic Applications

1,8-Disubstituted naphthalene derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Their planar structure allows them to intercalate with DNA, and they can also inhibit key cellular enzymes and signaling pathways.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 1,8-disubstituted naphthalene derivatives, particularly 1,8-naphthalimides. These compounds have demonstrated cytotoxicity against a wide range of cancer cell lines. The mechanism of action often involves the inhibition of critical signaling pathways, such as the STAT3 pathway, which is constitutively activated in many cancers and plays a key role in tumor cell proliferation, survival, and metastasis.

Table 1: Anticancer Activity of Selected 1,8-Disubstituted Naphthalene Derivatives

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthalene–enamide analogs | 5f | Huh-7 (Hepatocellular carcinoma) | 2.62 | [1] |

| Naphthalene–enamide analogs | 5g | Huh-7 (Hepatocellular carcinoma) | 3.37 | [1] |

| 1,8-Naphthalimide-1,2,3-triazole | 5e | H1975 (Lung cancer) | 16.56 | [2] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. 1,8-Disubstituted naphthalene derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria. Their mechanism of action is thought to involve disruption of the bacterial cell membrane and inhibition of essential enzymes.

Table 2: Antimicrobial Activity of Selected 1,8-Disubstituted Naphthalene Derivatives

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Naphthalene-based 1,2,4-triazoles | 14 | S. aureus | - | [3] |

| Naphthalene-based 1,2,4-triazoles | 16 | S. aureus | - | [3] |

| Naphthalene-based 1,2,4-triazoles | 5 | E. coli | - | [3] |

| Naphthalene-based 1,2,4-triazoles | 14 | E. coli | - | [3] |

| Naphthalene-based 1,2,4-triazoles | 16 | E. coli | - | [3] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and there is a continuous need for new anti-inflammatory drugs. Certain 1,8-disubstituted naphthalene derivatives have demonstrated potent anti-inflammatory effects. For example, Eleutherlene A, a naphthalene derivative isolated from Eleutherine bulbosa, has been shown to inhibit the production of pro-inflammatory mediators by suppressing the NF-κB/MAPK signaling pathway and activating the Nrf2/Keap1 pathway.[4]

Table 3: Anti-inflammatory Activity of Selected 1,8-Disubstituted Naphthalene Derivatives

| Compound Class | Derivative | Assay | IC50 (µM) | Reference |

| Meroterpenes | Hyperinoid A | NF-κB pathway luciferase assay | 0.75 | [5] |

| Meroterpenes | Hyperinoid B | NF-κB pathway luciferase assay | 1.19 | [5] |

| Meroterpenes | Aspermeroterpenes D–H | Nitric oxide production in RAW 264.7 cells | 6.74 - 29.59 | [5] |

| Ibuprofen Derivative | IA | COX-1 Inhibition | 0.946 | [6] |

| Ibuprofen Derivative | IA | COX-2 Inhibition | 0.894 | [6] |

Photophysical Properties

Many 1,8-naphthalimide derivatives are highly fluorescent, making them valuable as fluorescent probes for biological imaging and sensing applications. The introduction of different substituents at the C4 position of the naphthalimide ring can tune the absorption and emission wavelengths, as well as the fluorescence quantum yield.

Table 4: Photophysical Properties of Selected Fluorescent 1,8-Naphthalimide Derivatives

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

| 4-pyperidinyl-1,8-naphtalimide derivative (2) | Dichloromethane | 412 | 520 | 0.75 | [7] |

| 4-pyperidinyl-1,8-naphtalimide derivative (3) | Dichloromethane | 412 | 520 | 0.74 | [7] |

| 4-pyperidinyl-1,8-naphtalimide derivative (4) | Dichloromethane | 412 | 520 | 0.70 | [7] |

Key Experimental Protocols

Synthesis of N-Aryl-1,8-naphthalimides

A general procedure for the synthesis of N-aryl-1,8-naphthalimides involves the reaction of 1,8-naphthalic anhydride with a primary aromatic amine in a suitable solvent, such as ethanol or acetic acid, under reflux conditions. The product can then be purified by recrystallization or column chromatography.[8]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9]

Materials:

-

Cells in culture

-

Test compounds (1,8-disubstituted naphthalene derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Remove the treatment medium and add 100 µL of fresh medium and 20-50 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 3-4 hours to allow the formation of formazan crystals.

-

Remove the MTT solution and add 150-200 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm or 590 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

Materials:

-

Test compounds

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microplates

-

Bacterial or fungal inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 16-20 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

STAT3 Signaling Pathway Inhibition

Certain 1,8-disubstituted naphthalene derivatives exert their anticancer effects by inhibiting the STAT3 signaling pathway. The diagram below illustrates the key components of this pathway and the point of inhibition by these compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Eleutherlenes A-D, Diverse Types of Naphthalene Derivatives with Anti-inflammatory Activity from Eleutherine bulbosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aditum.org [aditum.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. ijpsjournal.com [ijpsjournal.com]

"Potential applications of Naphthalene-1,8-diyl dibenzoate in organic electronics"

While research into naphthalene-based materials for organic electronics is extensive, Naphthalene-1,8-diyl dibenzoate itself remains a largely uninvestigated molecule within this field. Literature searches for its specific application in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), or organic photovoltaics (OPVs) did not yield concrete experimental data on its performance. However, by examining the properties of its constituent parts—the naphthalene core and benzoate substituents—we can postulate potential characteristics and suggest avenues for future research.

The core of the molecule, naphthalene, is a well-known building block for organic semiconductors due to its aromatic nature, which facilitates π-π stacking and charge transport. Derivatives of naphthalene, particularly naphthalene diimides, have shown significant promise as n-type semiconductor materials. The benzoate groups, on the other hand, are electron-withdrawing and could influence the electronic properties of the naphthalene core, potentially leading to interesting charge transport behaviors.

Postulated Properties and Research Directions

Based on its structure, this compound could theoretically be explored for the following applications:

-

As a Host Material in OLEDs: The wide bandgap typically associated with naphthalene derivatives could make it a suitable host material for phosphorescent or fluorescent emitters in OLEDs. The benzoate groups might help in tuning the HOMO/LUMO energy levels to facilitate efficient charge injection and transport.

-

As a Dielectric Material in OFETs: The ester functionalities could impart a degree of polarity, which might be suitable for use as a gate dielectric material in organic field-effect transistors.

-

As a Building Block for Novel Semiconductors: this compound could serve as a precursor for the synthesis of more complex molecules with tailored electronic properties.

To ascertain the viability of these applications, a systematic investigation into the fundamental properties of this compound is necessary.

Hypothetical Experimental Workflow

The following diagram outlines a potential research workflow to evaluate the potential of this compound in organic electronics.

Caption: A logical workflow for the investigation of this compound for organic electronic applications.

Synthesis and Characterization

A plausible synthetic route to this compound would involve the esterification of 1,8-dihydroxynaphthalene with benzoyl chloride in the presence of a base.

Hypothetical Experimental Protocol: Synthesis of this compound

Materials:

-

1,8-Dihydroxynaphthalene

-

Benzoyl chloride

-

Pyridine (or another suitable base)

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,8-dihydroxynaphthalene in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine to the solution, followed by the dropwise addition of benzoyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), deionized water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Data Presentation

As no experimental data for this compound in organic electronic devices is currently available in the public domain, the following tables are presented as templates for how such data could be structured once obtained.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Method of Determination |

| Molecular Formula | C₂₄H₁₆O₄ | Mass Spectrometry |

| Molecular Weight | 368.38 g/mol | Mass Spectrometry |

| Melting Point (°C) | - | Differential Scanning Calorimetry (DSC) |

| Decomposition Temp. (°C) | - | Thermogravimetric Analysis (TGA) |

| HOMO Level (eV) | - | Cyclic Voltammetry / Photoelectron Spectroscopy |

| LUMO Level (eV) | - | Cyclic Voltammetry / Inverse Photoelectron Spectroscopy |

| Optical Bandgap (eV) | - | UV-Vis Spectroscopy (from absorption edge) |

Table 2: Hypothetical Performance Data of this compound in an OFET Device

| Device Architecture | Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) |

| Bottom-Gate, Top-Contact | - | - | - |

| Top-Gate, Bottom-Contact | - | - | - |

Table 3: Hypothetical Performance Data of this compound as a Host in an OLED Device

| Emitter Dopant | External Quantum Efficiency (%) | Luminous Efficacy (cd/A) | Power Efficacy (lm/W) | CIE Coordinates (x, y) |

| Green Phosphorescent Emitter | - | - | - | - |

| Blue Fluorescent Emitter | - | - | - | - |

Conclusion

While this compound is an intriguing molecule from a structural standpoint, its potential in organic electronics remains untapped. The lack of published research on its synthesis, properties, and device applications presents a clear opportunity for novel investigations. The proposed workflow and experimental protocols provide a foundational roadmap for researchers to explore this compound and determine its place, if any, in the landscape of next-generation organic electronic materials. Further research is essential to move from theoretical postulation to empirical validation.

Technical Guide: Properties and Applications of 1,8-Naphthalenediyl Dibenzoate (CAS 331711-99-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound with CAS number 331711-99-0, identified as 1,8-Naphthalenediyl dibenzoate. The document details its chemical and physical properties, lists known commercial suppliers, and describes its primary application. Notably, while this guide is intended for a broad scientific audience, including those in drug development, it must be emphasized that the current body of public scientific literature does not indicate any known biological activity or application in signaling pathways for this compound. Its principal use is in the field of polymer chemistry.

Chemical and Physical Properties

1,8-Naphthalenediyl dibenzoate is a diester of naphthalene-1,8-diol and benzoic acid.[1][2] Its core structure consists of a naphthalene ring substituted at the 1 and 8 positions with benzoate groups.

Table 1: Chemical and Physical Properties of CAS 331711-99-0

| Property | Value | Source(s) |

| IUPAC Name | (8-benzoyloxynaphthalen-1-yl) benzoate | [2] |

| Synonyms | 1,8-Naphthalenediyl Dibenzoate, Naphthalene-1,8-diyl dibenzoate, 1,8-Naphthylene dibenzoate | [1][2] |

| CAS Number | 331711-99-0 | [1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C24H16O4 | [1][3][4][5][6] |

| Molecular Weight | 368.39 g/mol | [3][5] |

| Boiling Point | 561.4 ± 23.0 °C (Predicted) | [10] |

| Density | 1.268 ± 0.06 g/cm³ (Predicted) | [10] |

| Solubility | Insoluble in water (5.5E-6 g/L at 25 °C) | [1] |

| Topological Polar Surface Area | 52.6 Ų | [1] |

| Rotatable Bond Count | 6 | [1][2] |

| Hydrogen Bond Donor Count | 0 | [1][2] |

| Hydrogen Bond Acceptor Count | 4 | [1][2] |

Commercial Suppliers

1,8-Naphthalenediyl dibenzoate is available from various chemical suppliers, typically with purities of 97% or higher.

Table 2: Selected Suppliers of CAS 331711-99-0

| Supplier | Purity | Notes |

| Matrix Scientific | Not specified | Provides Safety Data Sheet (SDS).[3] |

| Guidechem | Not specified | Lists multiple suppliers.[1] |

| ChemicalBook | Not specified | Provides some predicted properties.[8][10] |

| Ambeed | Not specified | Provides computational chemistry data.[7] |

| AccelaChemBio | >95% | For R&D use only.[11] |

| Howei Pharm | 97% | |

| Zibo Hangyu Biotechnology | 99% | States it is an important raw material.[4] |

| King Scientific | 95+% | Offers a range of research chemicals. |

| Reagentia | Not specified | Available in various quantities.[12] |

| Sobekbio Biosciences | 98% | |

| Coolpharm | 98% | [9] |

| EON Biotech | Not specified |

Applications and Experimental Protocols

Primary Application: Internal Donor in Ziegler-Natta Catalysis

The predominant application of 1,8-Naphthalenediyl dibenzoate is as an internal electron donor in Ziegler-Natta catalysts used for propylene polymerization. In this process, the internal donor is a crucial component of the solid precatalyst, which typically consists of titanium tetrachloride (TiCl4) supported on magnesium chloride (MgCl2). The internal donor plays a key role in controlling the stereospecificity of the catalyst, leading to the production of highly isotactic polypropylene.

The addition of an internal donor like 1,8-Naphthalenediyl dibenzoate to the catalyst system enhances its stereoregularity. This results in polypropylene with improved properties such as higher crystallinity and melting point.

Experimental Protocol: Ziegler-Natta Polymerization of Propylene

The following is a representative experimental protocol for the polymerization of propylene using a MgCl2-supported Ziegler-Natta catalyst with an internal donor. This protocol is a synthesized example based on common procedures and should be adapted and optimized for specific laboratory conditions and safety protocols.

Catalyst Preparation:

-

Support Preparation: Anhydrous MgCl2 is activated, often by ball milling, to increase its surface area.

-

Impregnation: The activated MgCl2 support is suspended in a suitable solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen).

-

A solution of 1,8-Naphthalenediyl dibenzoate (the internal donor) in the same solvent is added to the MgCl2 suspension and stirred.

-

Titanium tetrachloride (TiCl4) is then added to the mixture, typically at a controlled temperature. The mixture is stirred for a specified period to allow for the formation of the solid catalyst complex.

-

The resulting solid catalyst is then washed multiple times with an inert solvent (e.g., heptane) to remove unreacted components and dried under vacuum.

Polymerization:

-

A polymerization reactor is thoroughly dried and purged with nitrogen.

-

A specified amount of a solvent (e.g., heptane) is introduced into the reactor, followed by the addition of a co-catalyst, typically an organoaluminum compound like triethylaluminum (TEAl).

-

The prepared solid Ziegler-Natta catalyst containing 1,8-Naphthalenediyl dibenzoate is then introduced into the reactor.

-

The reactor is pressurized with propylene monomer to the desired pressure, and the temperature is maintained at the target polymerization temperature (e.g., 70°C).

-

The polymerization reaction is allowed to proceed for a set duration, with propylene being continuously fed to maintain the pressure.

-

The reaction is terminated by venting the propylene and adding a quenching agent (e.g., acidified ethanol).

-

The resulting polypropylene powder is collected by filtration, washed, and dried.

Biological Activity and Signaling Pathways

Extensive searches of the public scientific and patent literature did not yield any information on the biological activity of 1,8-Naphthalenediyl dibenzoate. There is no evidence to suggest that this compound is involved in any biological signaling pathways or has been investigated for any therapeutic purpose. Its application appears to be confined to industrial polymer chemistry.

Visualizations

Experimental Workflow: Ziegler-Natta Polymerization

The following diagram illustrates the general workflow for propylene polymerization using a Ziegler-Natta catalyst with an internal donor.

Caption: Workflow for Ziegler-Natta Polymerization.

Hypothetical Signaling Pathway (Illustrative Example)

Disclaimer: The following diagram is a generic representation of the MAPK/ERK signaling pathway and is provided for illustrative purposes only to demonstrate the requested visualization capability. 1,8-Naphthalenediyl dibenzoate is not known to be involved in this or any other biological signaling pathway.

Caption: Example of a MAPK/ERK Signaling Pathway.

Conclusion

1,8-Naphthalenediyl dibenzoate (CAS 331711-99-0) is a well-characterized chemical compound with a clear and specific application in the field of polymer science as an internal donor for Ziegler-Natta catalysts. Its chemical and physical properties are well-documented, and it is readily available from multiple commercial suppliers. For professionals in materials science and polymer chemistry, this compound is of significant interest for the production of isotactic polypropylene. However, for researchers in drug development and life sciences, it is important to note the current absence of any reported biological activity or relevance to cellular signaling pathways. Future research may uncover novel applications for this molecule, but based on available data, its utility is firmly established within the domain of industrial catalysis.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Advances in propene polymerization using MgCl2‐supported catalysts. Fundamental aspects and the role of electron donors | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. iris.unito.it [iris.unito.it]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. poj.ippi.ac.ir [poj.ippi.ac.ir]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

Methodological & Application

"Protocol for the synthesis of Naphthalene-1,8-diyl dibenzoate from 1,8-dihydroxynaphthalene"

Introduction

Naphthalene-1,8-diyl dibenzoate is a derivative of 1,8-dihydroxynaphthalene, a key molecule in various chemical syntheses. The addition of benzoate groups to the 1,8-dihydroxynaphthalene core can modify its chemical properties, making it a valuable intermediate for the development of novel organic materials and potential pharmaceutical agents. This document provides a detailed protocol for the synthesis of this compound from 1,8-dihydroxynaphthalene via a Schotten-Baumann esterification reaction. The protocol is designed for researchers in organic chemistry, materials science, and drug development.

Proposed Synthetic Pathway: Schotten-Baumann Reaction

The synthesis of this compound is achieved through the O-acylation of 1,8-dihydroxynaphthalene with benzoyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. Dichloromethane is a suitable solvent for this transformation.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Notes |

| Starting Material | 1,8-Dihydroxynaphthalene | Commercially available. |

| Acylating Agent | Benzoyl Chloride | Commercially available. |

| Base | Triethylamine | An organic base to neutralize HCl. |

| Solvent | Dichloromethane (CH₂Cl₂) | Anhydrous, non-protic solvent. |

| Molar Ratio (Substrate:Benzoyl Chloride:Base) | 1 : 2.2 : 2.5 | A slight excess of reagents is used to ensure complete reaction. |

| Reaction Temperature | 0 °C to Room Temperature | Initially cooled to control the exothermic reaction, then allowed to warm. |

| Reaction Time | 4-6 hours | Monitored by Thin Layer Chromatography (TLC). |

| Theoretical Yield | High | Expected to be high based on similar reactions. |

| Product Molecular Weight | 368.39 g/mol | - |

| Product Appearance | Off-white to pale yellow solid | Expected appearance of the purified product. |

Experimental Protocol

This protocol is adapted from a similar benzoylation of a dihydroxynaphthalene derivative.[1]

Materials and Reagents:

-

1,8-Dihydroxynaphthalene (1.0 eq)

-

Benzoyl Chloride (2.2 eq)

-

Triethylamine (2.5 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Equipment for recrystallization

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,8-dihydroxynaphthalene (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane.

-

Addition of Benzoyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add benzoyl chloride (2.2 eq), dissolved in a small amount of anhydrous dichloromethane, to the stirred solution via a dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated sodium bicarbonate solution (2 x volume of organic layer), and brine (1 x volume of organic layer).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Naphthalene-1,8-diyl dibenzoate as a UV Stabilizer in Polymer Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to undesirable changes in their physical and chemical properties. This photodegradation can manifest as discoloration (yellowing), loss of gloss, embrittlement, and a decline in mechanical strength, ultimately compromising the material's performance and lifespan. The primary mechanism of this degradation is photo-oxidation, where UV energy initiates the formation of free radicals in the polymer matrix, which then react with oxygen to propagate a chain of degradative reactions.

To mitigate these effects, UV stabilizers are incorporated into polymer formulations. Naphthalene-1,8-diyl dibenzoate is a UV stabilizer that can be used in various polymer systems, particularly in engineering plastics and coatings, to enhance their resistance to UV degradation and improve thermal stability. Its rigid molecular structure may also contribute to an increase in the glass transition temperature of the host polymer.

These application notes provide a comprehensive guide for researchers and scientists on the utilization and evaluation of this compound as a UV stabilizer in polymer formulations.

Proposed Mechanism of Action

This compound is believed to function primarily as a UV absorber. Its aromatic naphthalene and benzoate moieties are strong chromophores that absorb high-energy UV radiation in the wavelength range that is most damaging to polymers. Upon absorbing a UV photon, the molecule is promoted to an excited electronic state. It then rapidly dissipates this excess energy through non-radiative pathways, such as heat, into the polymer matrix. This process effectively screens the polymer from harmful UV radiation, preventing the initial bond cleavage and free radical formation that trigger photodegradation.

The proposed mechanism involves the following key steps:

-

UV Absorption: The this compound molecule absorbs a photon of UV radiation.

-

Excitation: The molecule is promoted to a higher energy electronic state.

-

Energy Dissipation: The excited molecule undergoes rapid, non-radiative decay back to its ground state, releasing the absorbed energy as heat.

-

Polymer Protection: By preferentially absorbing the UV radiation, the stabilizer prevents the polymer chains from being excited and undergoing photo-oxidative degradation.

Applications and Polymer Compatibility

This compound is recommended for use in a variety of polymer systems, including:

-

Engineering Plastics: Such as polycarbonates (PC), polyesters (e.g., PET, PBT), and polyamides (PA).

-

Coatings: To protect the underlying substrate and the coating itself from UV-induced damage.

The compatibility of the stabilizer with the polymer matrix is crucial for its performance. Good compatibility ensures uniform dispersion and prevents issues like blooming or exudation. Preliminary compatibility testing is recommended for novel polymer formulations.

Experimental Protocols

The following protocols provide a framework for incorporating and evaluating the performance of this compound in a polymer formulation. These are generalized procedures and should be adapted based on the specific polymer and processing equipment used.

Protocol 1: Incorporation of this compound into a Polymer Matrix

Objective: To prepare polymer samples containing varying concentrations of this compound.

Materials:

-

Polymer resin (e.g., polycarbonate, polypropylene pellets)

-

This compound powder

-

Twin-screw extruder or similar melt-blending equipment

-

Injection molding machine or compression press

-

Standard test specimen molds (e.g., for tensile bars, impact testing, and color plaques)

Procedure:

-

Drying: Dry the polymer resin according to the manufacturer's specifications to remove any absorbed moisture.

-

Pre-blending: Create a masterbatch or a dry blend of the polymer resin and this compound at the desired concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0% by weight). Include a control sample with no UV stabilizer.

-

Melt Compounding:

-

Set the temperature profile of the extruder appropriate for the specific polymer.

-

Feed the pre-blended mixture into the extruder.

-

The melt-blended polymer will be extruded as strands, which are then cooled in a water bath and pelletized.

-

-

Specimen Preparation:

-

Dry the compounded pellets.

-

Using an injection molding machine or compression press, prepare standardized test specimens from the compounded pellets.

-

-

Conditioning: Condition the prepared specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 48 hours before testing.

Protocol 2: Accelerated Weathering

Objective: To simulate the effects of long-term UV exposure in a laboratory setting.

Apparatus:

-

Xenon-arc or fluorescent UV accelerated weathering chamber (e.g., as per ASTM G155 or ASTM D4329).

Procedure:

-

Sample Mounting: Mount the polymer test specimens in the sample holders of the weathering chamber.

-

Exposure Cycle: Program the chamber to run a standardized or custom weathering cycle. A common cycle for many plastics is ASTM G155 Cycle 1, which involves repeated cycles of light and dark periods with controlled temperature, humidity, and water spray.

-

Exposure Duration: Expose the samples for a predetermined duration (e.g., 500, 1000, 2000 hours). It is recommended to remove a set of samples at intermediate time points for analysis.

-

Post-Exposure Conditioning: After removal from the chamber, condition the samples as described in Protocol 1 before proceeding with analytical testing.

Protocol 3: Performance Evaluation

Objective: To quantify the changes in the physical and chemical properties of the polymer samples after UV exposure.

4.3.1 Colorimetric Analysis

-

Apparatus: Spectrophotometer or colorimeter.

-

Procedure: Measure the color of the samples before and after UV exposure. Calculate the change in color (ΔE*) and the Yellowness Index (YI) according to ASTM E313.

4.3.2 Gloss Measurement

-

Apparatus: Gloss meter.

-

Procedure: Measure the specular gloss of the samples at a specified angle (e.g., 60°) before and after UV exposure, following ASTM D523. Calculate the percent gloss retention.

4.3.3 Mechanical Property Analysis

-

Apparatus: Universal testing machine, impact tester.

-

Procedure:

-

Tensile Properties: Conduct tensile tests according to ASTM D638 to determine tensile strength, elongation at break, and tensile modulus.

-

Impact Strength: Perform Izod or Charpy impact tests according to ASTM D256 or ASTM D6110.

-

Compare the results of exposed samples to the unexposed control samples.

-

4.3.4 Spectroscopic Analysis

-